molecular formula C20H16N4O6 B2715496 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899990-77-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2715496
CAS No.: 899990-77-3
M. Wt: 408.37
InChI Key: BOPXCOIYMVKRQO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule characterized by three key structural motifs:

2,3-Dihydro-1,4-benzodioxin core: A bicyclic ether system known for its metabolic stability and role in modulating physicochemical properties .

Acetamide linker: A flexible spacer connecting the benzodioxin moiety to the heterocyclic substituent.

3-(3-Nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl group: A dihydropyridazinone ring substituted with a nitroaryl group, which may confer electron-deficient properties and influence hydrogen-bonding interactions .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c25-19(21-14-4-6-17-18(11-14)30-9-8-29-17)12-23-20(26)7-5-16(22-23)13-2-1-3-15(10-13)24(27)28/h1-7,10-11H,8-9,12H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPXCOIYMVKRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide likely involves multiple steps, including the formation of the benzodioxin ring, the introduction of the nitrophenyl group, and the construction of the pyridazinone moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient, cost-effective, and environmentally friendly. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Core Structural Analysis

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide comprises three key structural elements:

  • Benzodioxin ring (2,3-dihydro-1,4-benzodioxin-6-yl)

  • Pyridazinone moiety (3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl)

  • Acetamide linker

Synthesis strategies likely involve convergent approaches to assemble these components.

Benzodioxin Amide Formation

The benzodioxin core is typically synthesized via:

  • Nucleophilic substitution : Reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acylating agents (e.g., acetyl chloride) to form the acetamide linkage .

  • Sulfonamide intermediates : Coupling with benzenesulfonyl chloride in alkaline conditions, followed by acid hydrolysis to yield the amide .

ReagentReaction TypeRole
Acetyl chlorideAcylationForms primary acetamide group
DMFSolventFacilitates coupling reactions
LiHBaseDeprotonates amine for substitution

Key Reaction Pathways

Reaction TypeReactivity ProfileConditions
Amide hydrolysis Susceptible to acidic/basic conditionsHCl, NaOH, enzymatic catalysts
Pyridazine ring oxidation Oxidation of dihydropyridazine to pyridazineKMnO₄, H₂O₂
Nitro group reduction Conversion to amine or hydroxylamineH₂/Pd, LiAlH₄

Amide Bond Reactivity

  • Hydrolysis : The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amine derivatives .

  • Nucleophilic acyl substitution : Reaction with alcohols or amines to form esters or substituted amides .

Pyridazine Ring Reactivity

  • Electrophilic substitution : Substitution at positions adjacent to the carbonyl group due to electron-deficient nature.

  • Reduction : Conversion of the dihydropyridazine to pyridazine via oxidation or reductive cleavage .

Spectroscopic Features

TechniqueKey ObservationsSource Validation
NMR (¹H) Signals for benzodioxin protons (δ 2.0–3.5 ppm), amide NH (δ 8.5–9.5 ppm)
IR Amide I band (1650–1700 cm⁻¹), carbonyl (C=O) stretch (1680–1720 cm⁻¹)
Mass Spectrometry Molecular ion peak at m/z ≈ 519 (calculated)

Challenges and Optimization Strategies

  • Synthesis efficiency : Multi-step processes require optimization of coupling conditions (e.g., solvent choice, base strength) .

  • Purification : Complex structures demand advanced chromatographic techniques (e.g., HPLC) for isolation .

  • Reactivity control : Balancing stability of functional groups (e.g., nitro vs. amide) during synthesis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide. For instance:

  • Mechanism : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to affect signaling pathways associated with cancer growth and survival.
  • Case Studies : In vitro studies demonstrated that derivatives of the compound exhibited significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H460, with percent growth inhibitions ranging from 51% to 87% depending on the specific derivative tested .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Spectrum of Activity : Research indicates that it possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed through minimum inhibitory concentration (MIC) assays.
  • Case Studies : A study reported that certain derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes:

  • α-glucosidase Inhibition : Compounds derived from this structure were found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential applications in managing type 2 diabetes mellitus (T2DM) by regulating blood glucose levels .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest:

  • Mechanism : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the therapeutic efficacy of this compound:

Structural FeatureActivity
Benzodioxin ringEnhances bioactivity
Nitro group on phenylIncreases potency against cancer
Acetamide moietyEssential for enzyme inhibition

Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone with several derivatives, differing in substituent groups. Below is a detailed comparison:

Substituent Diversity and Pharmacological Implications

Compound Name Substituent Group Key Functional Features Reported Activity/Properties
Target Compound 3-(3-Nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl Nitro group (electron-withdrawing), dihydropyridazinone (hydrogen-bond acceptor) Research use only; no validated pharmacological data
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid () Carboxylic acid Polar, acidic functional group Anti-inflammatory activity comparable to Ibuprofen in rat paw edema assays
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole sulfanyl with pyridine and ethyl groups Sulfur-containing heterocycle; potential for metal coordination No reported activity; structural focus on stability and solubility
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide () Thienopyrimidinyloxy group Lipophilic thiophene and pyrimidine; may enhance membrane permeability Research use; unvalidated for clinical applications
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]pyridin-3-amine () Pyridin-3-amine with dimethylaminomethylphenyl Basic dimethylamino group; potential CNS penetration Molecular weight: 391.46 g/mol; research use only

Structural and Functional Insights

Electron-Deficient vs. In contrast, the thienopyrimidine substituent in introduces lipophilicity, which may improve tissue penetration . The carboxylic acid in enables ionic interactions, critical for anti-inflammatory activity via cyclooxygenase inhibition .

Hydrogen-Bonding Capacity: The dihydropyridazinone group in the target compound offers hydrogen-bond acceptors (ketone and pyridazine N), similar to the thienopyrimidinone in . Such features are critical for target engagement in enzyme inhibition .

Metabolic Stability :

  • Sulfur-containing substituents (e.g., triazole sulfanyl in ) may reduce oxidative metabolism, extending half-life compared to oxygen-linked groups .

Research Findings and Unresolved Questions

  • Anti-inflammatory Potential: highlights the benzodioxin-acetic acid derivative’s efficacy, suggesting that modifying the substituent on the acetamide backbone can retain or enhance activity. However, the target compound’s nitroaryl-pyridazinone group may shift the mechanism away from cyclooxygenase targeting .
  • Synthetic Challenges: Heterocyclic substituents (e.g., thienopyrimidine in ) require multi-step syntheses, impacting scalability .
  • Data Gaps : Pharmacokinetic and toxicity profiles for most analogs, including the target compound, remain uncharacterized.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a pyridazinone derivative. Its molecular formula is C20H18N4O4C_{20}H_{18}N_{4}O_{4} with a molecular weight of 378.39 g/mol. The presence of nitrophenyl and acetamide groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Enzyme Inhibition : The acetamide functional group is often associated with enzyme inhibition properties, particularly in targets such as urease and cholesteryl ester transfer protein (CETP) .
  • Receptor Modulation : Some derivatives have been studied for their ability to modulate receptor activity, influencing pathways related to inflammation and pain .

Antimicrobial Efficacy

In vitro studies have demonstrated that derivatives of the compound exhibit antimicrobial properties against various bacterial strains. For example, compounds in the same class have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways .

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. The results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.

CompoundIC50 (µM)
Compound A25
Compound B15
Target Compound10

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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